molecular formula C14H15NO B3054436 2-(1-Anilinoethyl)phenol CAS No. 60399-07-7

2-(1-Anilinoethyl)phenol

Cat. No.: B3054436
CAS No.: 60399-07-7
M. Wt: 213.27 g/mol
InChI Key: DBHJSOJEDRTHEP-UHFFFAOYSA-N
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Description

This compound has been widely used in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Anilinoethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Anilinoethyl)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.

    Reduction: Reduction reactions involving phenolic compounds often use reagents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting quinones back to hydroquinones.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, and sulfonated phenols

Scientific Research Applications

2-(1-Anilinoethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential therapeutic effects and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of materials with unique chemical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(1-Anilinoethyl)phenol involves its interaction with specific molecular targets and pathways. Phenolic compounds are known to undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the aromatic ring towards electrophilic attack . This activation facilitates various biochemical processes, including the modulation of intracellular signaling molecules and the inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with similar reactivity but different applications.

    Aniline: An aromatic amine with distinct chemical properties and uses.

    Hydroquinone: A phenolic compound known for its redox properties and applications in photography and medicine.

Uniqueness

2-(1-Anilinoethyl)phenol is unique due to its combined phenolic and aniline functionalities, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

2-(1-anilinoethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h2-11,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJSOJEDRTHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397079
Record name 2-(1-anilinoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60399-07-7
Record name 2-(1-anilinoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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